3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzothiazole moiety fused with a chromenone system, which is further acetylated. This unique structure imparts significant pharmacological properties to the compound.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant activity againstMycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar bacterial species.
Mode of Action
tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may interfere with essential biochemical pathways in M. tuberculosis, leading to downstream effects that inhibit the bacteria’s growth or survival.
Result of Action
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may lead to molecular and cellular changes that inhibit the growth or survival of M. tuberculosis.
Biochemical Analysis
Biochemical Properties
The 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate interacts with various enzymes and proteins. It has been found to manifest profound antimicrobial activity
Cellular Effects
It is known to have antimicrobial properties , suggesting that it may influence cell function in bacteria. Its impact on cell signaling pathways, gene expression, and cellular metabolism in various types of cells is yet to be explored.
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole core. This is followed by the cyclization with a suitable diketone to form the chromenone system. The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazole derivatives .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzothiazole: Known for its antimicrobial properties.
2-arylbenzothiazole: Studied for its anti-cancer activity.
Benzothiazole derivatives: A broad class with diverse biological activities.
Uniqueness
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is unique due to its fused chromenone system, which imparts additional pharmacological properties compared to other benzothiazole derivatives. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4S/c1-10-17(19-20-14-5-3-4-6-16(14)25-19)18(22)13-8-7-12(24-11(2)21)9-15(13)23-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGPFBIRJVPAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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